molecular formula C23H26O7 B12812357 Spiro(furan-3(2H),6'-(6H)naphtho(1,8-bc)furan)-2,8'-diol, 5-(3-furanyl)-3',4,4',5,5',5'a,7',8'-octahydro-7'-methyl-, diacetate, (5'aS-(5'aalpha,6'beta(2R*,5R*),7'beta,8'beta))- CAS No. 136176-61-9

Spiro(furan-3(2H),6'-(6H)naphtho(1,8-bc)furan)-2,8'-diol, 5-(3-furanyl)-3',4,4',5,5',5'a,7',8'-octahydro-7'-methyl-, diacetate, (5'aS-(5'aalpha,6'beta(2R*,5R*),7'beta,8'beta))-

Cat. No.: B12812357
CAS No.: 136176-61-9
M. Wt: 414.4 g/mol
InChI Key: ROZIKSQPGZJREI-XHDLNSPZSA-N
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Description

Spiro(furan-3(2H),6’-(6H)naphtho(1,8-bc)furan)-2,8’-diol, 5-(3-furanyl)-3’,4,4’,5,5’,5’a,7’,8’-octahydro-7’-methyl-, diacetate, (5’aS-(5’aalpha,6’beta(2R*,5R*),7’beta,8’beta))- is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of Spiro(furan-3(2H),6’-(6H)naphtho(1,8-bc)furan)-2,8’-diol involves multiple steps, including the formation of the spiro structure and the introduction of functional groups. The synthetic route typically starts with the preparation of the furan and naphthofuran precursors, followed by their cyclization under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions

Scientific Research Applications

Spiro(furan-3(2H),6’-(6H)naphtho(1,8-bc)furan)-2,8’-diol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Spiro(furan-3(2H),6’-(6H)naphtho(1,8-bc)furan)-2,8’-diol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .

Comparison with Similar Compounds

Similar compounds to Spiro(furan-3(2H),6’-(6H)naphtho(1,8-bc)furan)-2,8’-diol include other spiro compounds with fused ring structures. These compounds share some chemical properties but differ in their specific functional groups and overall molecular architecture. Examples include:

  • Spiro[indoline-3,4’-piperidine]
  • Spiro[cyclohexane-1,2’-indole]
  • Spiro[fluorene-9,3’-oxindole] Each of these compounds has unique features that distinguish them from Spiro(furan-3(2H),6’-(6H)naphtho(1,8-bc)furan)-2,8’-diol, making them suitable for different applications .

Properties

CAS No.

136176-61-9

Molecular Formula

C23H26O7

Molecular Weight

414.4 g/mol

IUPAC Name

[(2'S,5'S,10S,11S)-2'-acetyloxy-5'-(furan-3-yl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3-diene-9,3'-oxolane]-11-yl] acetate

InChI

InChI=1S/C23H26O7/c1-12-20(28-13(2)24)21-19-16(11-27-21)5-4-6-17(19)23(12)9-18(15-7-8-26-10-15)30-22(23)29-14(3)25/h7-8,10-12,17-18,20,22H,4-6,9H2,1-3H3/t12-,17?,18+,20+,22-,23?/m1/s1

InChI Key

ROZIKSQPGZJREI-XHDLNSPZSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C2=C3C(C14C[C@H](O[C@H]4OC(=O)C)C5=COC=C5)CCCC3=CO2)OC(=O)C

Canonical SMILES

CC1C(C2=C3C(C14CC(OC4OC(=O)C)C5=COC=C5)CCCC3=CO2)OC(=O)C

Origin of Product

United States

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